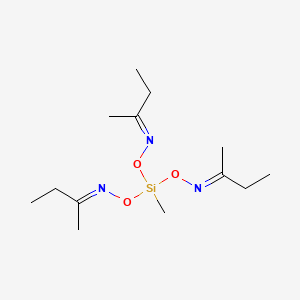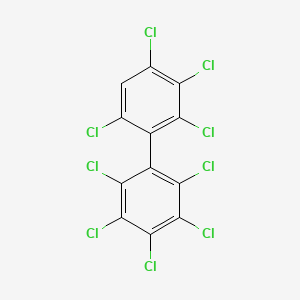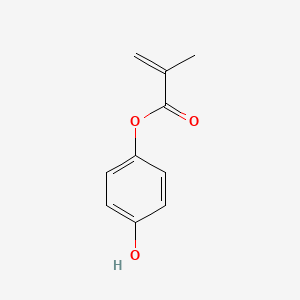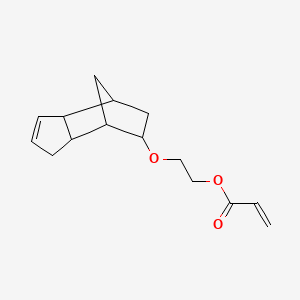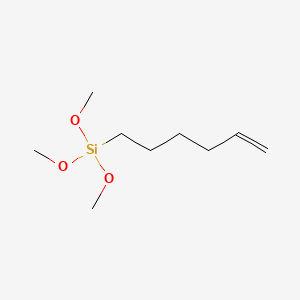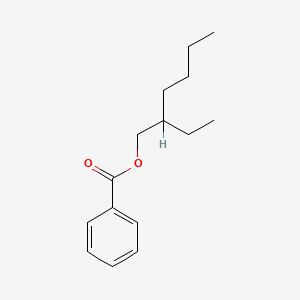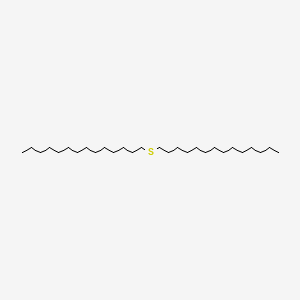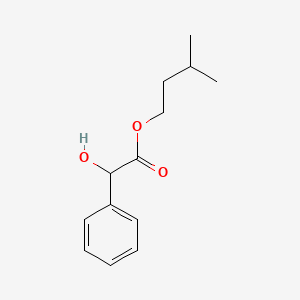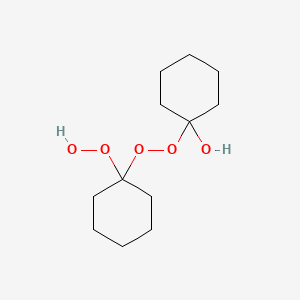
Isocyanate de 2,4,6-trichlorophényle
Vue d'ensemble
Description
2,4,6-Trichlorophenyl isocyanate is an organic compound with the molecular formula C7H2Cl3NO. It is a derivative of phenyl isocyanate where three chlorine atoms are substituted at the 2, 4, and 6 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Applications De Recherche Scientifique
2,4,6-Trichlorophenyl isocyanate is used in various scientific research applications, including:
Mécanisme D'action
Target of Action
The primary targets of 2,4,6-Trichlorophenyl isocyanate are the respiratory system, gastrointestinal system, eyes, and skin . The compound interacts with these biological systems, leading to various physiological responses.
Mode of Action
2,4,6-Trichlorophenyl isocyanate interacts with its targets primarily through chemical reactions. It is known to decompose on heating, producing toxic and corrosive fumes including hydrogen chloride and chlorine . These fumes can cause irritation and damage to the respiratory system, gastrointestinal system, eyes, and skin .
Biochemical Pathways
It is known that the compound can cause a chemiluminescent reaction when combined with a fluorescent dye, a solvent, a weak base, and hydrogen peroxide . This reaction could potentially affect various biochemical pathways, leading to downstream effects such as cellular damage.
Pharmacokinetics
Given its chemical properties, it is likely that the compound has low solubility in water , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 2,4,6-Trichlorophenyl isocyanate’s action primarily involve irritation and potential damage to the respiratory system, gastrointestinal system, eyes, and skin . In addition, the compound’s ability to cause a chemiluminescent reaction could potentially lead to oxidative stress and cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trichlorophenyl isocyanate. For instance, the compound decomposes on heating , suggesting that temperature is a crucial factor in its stability. Moreover, given its low solubility in water , the presence of moisture could also affect its action and efficacy
Analyse Biochimique
Biochemical Properties
The nature of these interactions is typically covalent bonding, leading to the formation of urethane or urea linkages .
Cellular Effects
Isocyanates are generally known to be cytotoxic and can cause cell death . They can influence cell function by disrupting protein structure and function, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, leading to changes in their structure and function . This can result in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isocyanates are generally reactive and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is limited information available on the effects of 2,4,6-Trichlorophenyl isocyanate at different dosages in animal models. Isocyanates are generally toxic and can cause adverse effects at high doses .
Metabolic Pathways
Isocyanates are generally metabolized through conjugation reactions with glutathione, leading to the formation of mercapturic acid derivatives .
Transport and Distribution
Isocyanates are generally lipophilic and can diffuse across cell membranes .
Subcellular Localization
Due to their reactivity, isocyanates can potentially localize to regions of the cell where their target molecules are abundant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichlorophenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of 2,4,6-trichlorophenyl isocyanate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: Reacts with water to form 2,4,6-trichlorophenylamine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2,4,6-Trichlorophenylamine: Formed from hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 3,4-Dichlorophenyl isocyanate
- 4-(Chloromethyl)phenyl isocyanate
Uniqueness
2,4,6-Trichlorophenyl isocyanate is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. This makes it distinct from other phenyl isocyanates with different substitution patterns .
Propriétés
IUPAC Name |
1,3,5-trichloro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWXVDWKFAUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346614 | |
| Record name | 2,4,6-Trichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2505-31-9 | |
| Record name | 2,4,6-Trichlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorophenyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Preparation of 2,4,6-trichlorophenyl isocyanate"?
A1: The research paper focuses on the synthesis of 2,4,6-trichlorophenyl isocyanate. [] While the abstract doesn't delve into specific applications, the title suggests the research focuses on developing or optimizing a method for producing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

